Ethyl 3-(2-chlorophenyl)-3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANOATE is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANOATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Sulfonamide Intermediate: The reaction between 3,4-dimethoxybenzenesulfonyl chloride and an appropriate amine under basic conditions to form the sulfonamide intermediate.
Alkylation: The sulfonamide intermediate is then alkylated with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate.
Substitution Reaction: The final step involves the substitution of the bromine atom with a 2-chlorophenyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
ETHYL 3-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-(2-BROMOPHENYL)-3-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANOATE
- ETHYL 3-(2-FLUOROPHENYL)-3-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANOATE
Uniqueness
ETHYL 3-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANOATE is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and biological activity compared to its bromine or fluorine analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.
Properties
Molecular Formula |
C19H22ClNO6S |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxyphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C19H22ClNO6S/c1-4-27-19(22)12-16(14-7-5-6-8-15(14)20)21-28(23,24)13-9-10-17(25-2)18(11-13)26-3/h5-11,16,21H,4,12H2,1-3H3 |
InChI Key |
ODQDSONVCKWRCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.